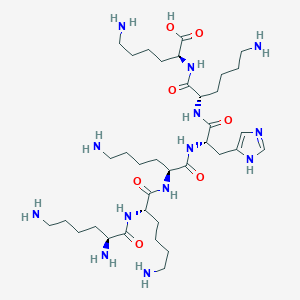
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- is a peptide composed of multiple lysine and histidine residues Lysine is an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it Histidine is also an essential amino acid, particularly important in the growth and repair of tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-lysine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-lysine and L-histidine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine residue.
Reduction: Reduction reactions can occur, especially at disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives or chemical groups with appropriate activation.
Major Products Formed
Oxidation: Oxidized peptide with modified histidine residue.
Reduction: Reduced peptide with intact disulfide bonds.
Substitution: Modified peptide with substituted amino acid residues.
Scientific Research Applications
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- has various scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in wound healing and tissue repair.
Industry: Use in the production of biomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- involves its interaction with molecular targets such as enzymes and receptors. The peptide can bind to specific sites on proteins, influencing their activity and function. The presence of multiple lysine residues allows for strong electrostatic interactions with negatively charged molecules, while the histidine residue can participate in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-: A peptide with only lysine residues.
L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-: A peptide with only histidine residues.
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-arginyl-L-lysyl-: A peptide with lysine and arginine residues.
Uniqueness
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- is unique due to the combination of lysine and histidine residues, which provides a balance of electrostatic interactions and catalytic potential. This combination makes it particularly useful in applications requiring both strong binding and enzymatic activity.
Properties
CAS No. |
835632-59-2 |
|---|---|
Molecular Formula |
C36H69N13O7 |
Molecular Weight |
796.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H69N13O7/c37-16-6-1-11-25(42)31(50)45-26(12-2-7-17-38)32(51)46-28(14-4-9-19-40)34(53)49-30(21-24-22-43-23-44-24)35(54)47-27(13-3-8-18-39)33(52)48-29(36(55)56)15-5-10-20-41/h22-23,25-30H,1-21,37-42H2,(H,43,44)(H,45,50)(H,46,51)(H,47,54)(H,48,52)(H,49,53)(H,55,56)/t25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
AVMUUTCJBHJFAI-WPMUBMLPSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)
![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)


![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)


![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)

![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)


![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)

